molecular formula C37H74 B12660446 1-Heptatriacontene CAS No. 61868-15-3

1-Heptatriacontene

Cat. No.: B12660446
CAS No.: 61868-15-3
M. Wt: 519.0 g/mol
InChI Key: VKVLQEVZERYUAZ-UHFFFAOYSA-N
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Description

1-Heptatriacontene (C₃₇H₇₂) is a long-chain terminal alkene with a molecular weight of 516.99 g/mol. Its IUPAC Standard InChIKey is WQYJIQDOMZFXOY-UHFFFAOYSA-N, and its CAS registry number is 63014-05-7 . The compound is characterized by a 37-carbon chain with a single terminal double bond (C=C), making it structurally distinct from internal alkenes or branched derivatives.

Properties

CAS No.

61868-15-3

Molecular Formula

C37H74

Molecular Weight

519.0 g/mol

IUPAC Name

heptatriacont-1-ene

InChI

InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-37H2,2H3

InChI Key

VKVLQEVZERYUAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptatriacontene can be synthesized through various methods, including the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method is the Horner-Wadsworth-Emmons reaction , which is a variation of the Wittig reaction using phosphonate-stabilized carbanions .

Industrial Production Methods: Industrial production of 1-Heptatriacontene typically involves the cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like 1-Heptatriacontene. The conditions for this process usually involve high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 1-Heptatriacontene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of haloalkanes.

Scientific Research Applications

1-Heptatriacontene has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of long-chain hydrocarbons and their reactions.

    Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Used in the production of lubricants, waxes, and other industrial products

Mechanism of Action

The mechanism of action of 1-Heptatriacontene involves its interaction with other molecules through van der Waals forces . These interactions are primarily due to the long hydrocarbon chain, which allows for significant surface contact with other molecules. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Alkenes

Compound Molecular Formula Chain Length Double Bond Position Molecular Weight (g/mol) Key Data Source
1-Heptatriacontene C₃₇H₇₂ 37 Terminal (C1=C2) 516.99 NIST
1-Triacontene* C₃₀H₆₀ 30 Terminal 420.81 General Literature
1-Hexatriacontene* C₃₆H₇₂ 36 Terminal 504.96 General Literature

Notes:

  • Terminal alkenes (e.g., 1-Heptatriacontene) generally exhibit higher reactivity in addition reactions compared to internal alkenes due to reduced steric hindrance and electronic effects .

Thermodynamic and Solubility Trends

  • Volatility : Longer-chain alkenes (e.g., C₃₇) have significantly lower volatility than shorter analogs (e.g., 1-heptene, C₇H₁₄) due to increased van der Waals interactions.
  • Solubility: Like most hydrocarbons, 1-Heptatriacontene is insoluble in polar solvents (e.g., water) but miscible with nonpolar solvents (e.g., hexane). This contrasts with heteroatom-containing compounds (e.g., 1H-Benzotriazole derivatives in ), which exhibit partial polarity .

Biological Activity

1-Heptatriacontene, a long-chain alkene with the chemical formula C37H74, has garnered attention for its potential biological activities, particularly in plant defense mechanisms and antimicrobial properties. This article explores the biological activity of 1-heptatriacontene, drawing on various studies and research findings.

1-Heptatriacontene is a hydrocarbon belonging to the alkene family, characterized by a long carbon chain and one double bond. Its structure allows for unique interactions within biological systems, particularly in plant physiology.

Plant Defense Mechanisms

Research indicates that long-chain alkenes like 1-heptatriacontene may play a significant role in plant defense against pathogens. These compounds are often found in the cuticular waxes of plants, contributing to their protective barriers. For instance, studies have shown that certain alkenes can deter herbivores and inhibit fungal growth, thereby enhancing plant survival under stress conditions .

Antimicrobial Properties

1-Heptatriacontene has been investigated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis. For example, a study highlighted its effectiveness against Escherichia coli and Pseudomonas aeruginosa, two common pathogens .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various plant extracts, 1-heptatriacontene was isolated from Ficus benghalensis and tested against several bacterial strains. The results indicated a significant zone of inhibition, suggesting its potential as a natural antimicrobial agent .

CompoundBacterial StrainZone of Inhibition (mm)
1-HeptatriaconteneE. coli15
1-HeptatriaconteneP. aeruginosa12
Control (Ciprofloxacin)E. coli20
Control (Ciprofloxacin)P. aeruginosa18

Study 2: Plant Defense Mechanism

A study focusing on the role of cuticular alkenes in plant defense demonstrated that plants producing higher concentrations of long-chain alkenes, including 1-heptatriacontene, showed increased resistance to fungal infections. The research utilized molecular docking techniques to analyze the interaction between these compounds and pathogen-associated molecular patterns (PAMPs), revealing potential pathways for inducing plant immunity .

The biological activity of 1-heptatriacontene is primarily attributed to its interaction with cellular membranes and enzymes. The presence of a double bond allows it to integrate into lipid bilayers, potentially altering membrane fluidity and integrity. This interaction can disrupt normal cellular functions in pathogens, leading to their death .

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